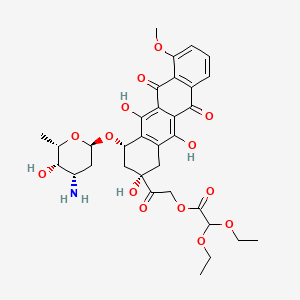

Detorubicin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Detorubicin is a semi-synthetic derivative of the anthracycline antineoplastic antibiotic daunorubicin. Detorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation. Detorubicin is less toxic than daunorubicin.

Scientific Research Applications

Detorubicin Overview

Detorubicin is a semi-synthetic derivative of the anthracycline antineoplastic antibiotic daunorubicin. It's known for intercalating into DNA and interacting with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis. Detorubicin also generates toxic free-radical intermediates and causes lipid peroxidation in cell membranes. It has been noted for being less toxic than daunorubicin (Definitions, 2020).

Comparative Toxicity

In a study comparing the toxicity of detorubicin (DET) and doxorubicin (DOX) on hematopoietic stem cells in mice, DET was found to be less toxic than DOX for both pluripotent stem cells and granulocytic progenitor cells. The administration of these anthracyclines as DNA complexes led to decreased toxicity to pluripotent stem cells, while no such effect was observed in committed stem cells (Huybrechts & Trouet, 2004).

Chemotherapy-Induced Dysfunction

Research on chemotherapy-induced bladder dysfunction in children revealed that doxorubicin might have small underlying effects on murine detrusor muscle, as demonstrated by lower contraction forces when exposed to high concentrations. It also suggested effects on urinary retention, leading to increased voiding volumes. The study emphasized the importance of understanding the mechanisms of action of chemotherapeutic drugs on bladder function (Huang et al., 2018).

Pharmacodynamics and Adverse Effects

A study on doxorubicin pathways provided insight into the pharmacodynamics of anthracycline drugs like detorubicin. It highlighted the complexity of their action and toxicity in cancer cells and cardiomyocytes, underscoring the need for future investigations to optimize efficacy while minimizing toxicity (Thorn et al., 2011).

Accumulation and Metabolism in the Heart

Research focused on the accumulation and metabolism of anthracycline derivatives, including detorubicin, in the heart after intravenous injection in mice. It sought to establish a relationship between pharmacokinetics and potential chronic cardiotoxicity, providing a predictive test for screening new analogs for potential cardiotoxicity (Deprez-de Campeneere, Baurain & Trouet, 2004).

properties

CAS RN |

66211-92-5 |

|---|---|

Molecular Formula |

C33H39NO14 |

Molecular Weight |

673.7 g/mol |

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2,2-diethoxyacetate |

InChI |

InChI=1S/C33H39NO14/c1-5-44-32(45-6-2)31(41)46-13-20(35)33(42)11-16-23(19(12-33)48-21-10-17(34)26(36)14(3)47-21)30(40)25-24(28(16)38)27(37)15-8-7-9-18(43-4)22(15)29(25)39/h7-9,14,17,19,21,26,32,36,38,40,42H,5-6,10-13,34H2,1-4H3/t14-,17-,19-,21-,26+,33-/m0/s1 |

InChI Key |

XZSRRNFBEIOBDA-CFNBKWCHSA-N |

Isomeric SMILES |

CCOC(C(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O)OCC |

SMILES |

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC |

Canonical SMILES |

CCOC(C(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)OCC |

synonyms |

14-diethoxyacetoxydaunorubicin 33921 RP detorubicin detrorubicin R.P. 33 921 |

Origin of Product |

United States |

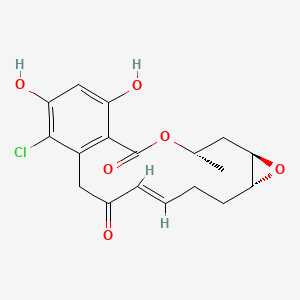

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

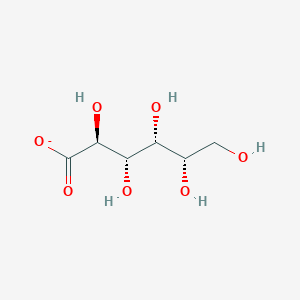

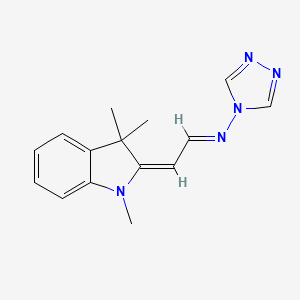

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pent-3-ynethioate](/img/structure/B1234697.png)

![5-[3-(Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1234698.png)

![(2Z,4Z,6Z,12Z)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1234701.png)

![(2S,3R)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid](/img/structure/B1234705.png)

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234711.png)